4-(Boc-amino)phthalic Acid
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Overview
Description
4-(Boc-amino)phthalic Acid is a compound that features a phthalic acid core with a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Boc-amino)phthalic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-(Boc-amino)phthalic Acid can undergo various chemical reactions, including:
Oxidation: The phthalic acid core can be oxidized to form phthalic anhydride.
Reduction: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: TFA is commonly used to remove the Boc group.
Substitution: Various electrophiles can react with the amino group under basic conditions.
Major Products:
Oxidation: Phthalic anhydride.
Reduction: The free amino group is regenerated.
Substitution: Substituted phthalic acid derivatives.
Scientific Research Applications
4-(Boc-amino)phthalic Acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-(Boc-amino)phthalic Acid primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group .
Comparison with Similar Compounds
Fmoc-protected amino acids: Similar to Boc-protected compounds but use the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Cbz-protected amino acids: Use the carbobenzoxy (Cbz) group for protection.
Uniqueness: 4-(Boc-amino)phthalic Acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C13H15NO6 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |
InChI Key |
FXXIPDHJAQDKOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |
Origin of Product |
United States |
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